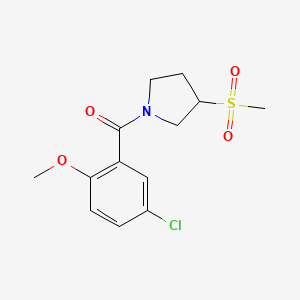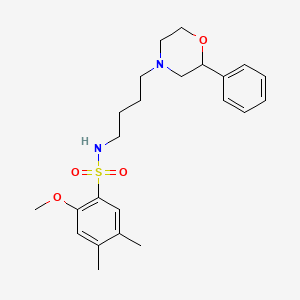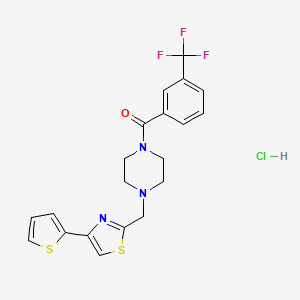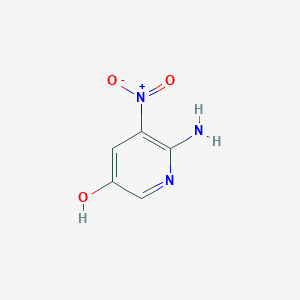
5-Methyl-2-(2-phenoxyethyl)-4-phenyl-1,2,4-triazol-3-one
Übersicht
Beschreibung
5-Methyl-2-(2-phenoxyethyl)-4-phenyl-1,2,4-triazol-3-one (MPT) is a chemical compound that belongs to the class of triazolone derivatives. It has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and nanotechnology.
Wissenschaftliche Forschungsanwendungen
Catalysts in Chemical Reactions
5-Methyl-2-(2-phenoxyethyl)-4-phenyl-1,2,4-triazol-3-one, as part of the 1,2,4-triazole family, has been explored in catalysis. For instance, complexes involving 1,2,4-triazole ligands have shown efficiency in catalytic oxidation of alcohols and transfer hydrogenation of ketones (Saleem et al., 2013). Additionally, these complexes have been investigated for their catalytic activity in N-methylmorpholine N-oxide based and Oppenauer-type oxidation of alcohols (Saleem et al., 2014).
Synthesis and Structural Analysis
Research has focused on the synthesis and structural analysis of 1,2,4-triazole derivatives. For example, studies have looked into the oxidative cyclisation of ketone thiosemicarbazones and subsequent structural analysis (Landquist, 1970). The tautomerism and structural characteristics of related compounds have also been analyzed using spectroscopic methods (Kubota & Uda, 1973).
Antimicrobial Properties
Several 1,2,4-triazole derivatives have been synthesized and tested for antimicrobial activities. Studies have shown that certain derivatives exhibit good to moderate activity against various microorganisms (Bektaş et al., 2007), (Karabasanagouda et al., 2007).
Pharmaceutical Research
Research in pharmaceutical science has explored the synthesis of novel 1,2,4-triazole derivatives and evaluated their potential in various therapeutic applications. For instance, the evaluation of urease and anti-proliferative activities of these compounds has been a topic of interest (Ali et al., 2022).
Structural and Crystallographic Studies
Extensive work has been conducted on the crystal structures of 1,2,4-triazole derivatives. These studies aim to understand the molecular structures and interactions within these compounds, providing insights that are crucial for pharmaceutical and chemical applications (Xu Liang, 2009), (Goh et al., 2010).
Eigenschaften
IUPAC Name |
5-methyl-2-(2-phenoxyethyl)-4-phenyl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-14-18-19(12-13-22-16-10-6-3-7-11-16)17(21)20(14)15-8-4-2-5-9-15/h2-11H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQISNTXRSXCHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=CC=C2)CCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2774837.png)
![Ethyl 2-[[2-[[4-butyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2774839.png)

![2-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide](/img/structure/B2774841.png)


![2-(2,4-dichlorophenoxy)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2774846.png)


![3-[(Oxan-4-yloxy)methyl]benzoic acid](/img/structure/B2774852.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2774855.png)


![(2E)-3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enoic acid](/img/structure/B2774858.png)